molecular formula C22H32N2O3 B5519531 3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one

3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one

Número de catálogo B5519531
Peso molecular: 372.5 g/mol
Clave InChI: NVDVNJQHKHZTFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Diazaspiro compounds, including derivatives similar to the one , are typically synthesized through multicomponent reactions involving barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalyst like Et3N. This process is known for its efficiency and the ability to produce a wide variety of functionalized compounds (Li et al., 2014). Additionally, microwave-assisted solid-phase synthesis methods have been developed, significantly speeding up the synthesis process and improving the yield of diazaspiro compounds (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is typically confirmed using techniques such as X-ray analysis. This allows for the determination of the exact spatial arrangement of atoms within the molecule, providing insights into the compound's stereochemistry and conformational properties (Bubnov et al., 2011).

Chemical Reactions and Properties

Diazaspiro compounds can participate in various chemical reactions due to their rich functional group content. They can undergo cycloaddition reactions, forming new bonds and frameworks, which is essential for their use in synthesizing more complex molecules (Mori & Katsurada, 1984).

Aplicaciones Científicas De Investigación

  • CCR8 Antagonists : This compound and related derivatives are identified as CCR8 antagonists and are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • GABA Type A Receptor Antagonists : Derivatives of this compound have been found to be potent γ-aminobutyric acid type A receptor (GABAAR) antagonists with potential applications in peripheral GABAAR inhibition. They also show potential for immunomodulatory effects, which could be relevant in treatments involving T cell proliferation (Bavo et al., 2021).

  • Drug Discovery Building Blocks : Novel spiro scaffolds inspired by bioactive natural products have been designed for drug discovery. These scaffolds, including diazaspiro compounds, can be easily prepared and modified for potential lead generation in various therapeutic areas (Jenkins et al., 2009).

  • Antihypertensive Agents : Certain diazaspiro derivatives have been prepared and screened for antihypertensive properties, indicating potential use in hypertension management (Clark et al., 1983).

  • Solid-Phase Synthesis : These compounds have been synthesized using microwave-assisted solid-phase techniques, highlighting their potential for efficient and scalable production for pharmaceutical applications (Macleod et al., 2006).

Propiedades

IUPAC Name

3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,10-diazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-21(2,27)8-6-17-4-3-5-18(16-17)20(26)24-14-11-22(12-15-24)9-7-19(25)23-13-10-22/h3-5,16,27H,6-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVNJQHKHZTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC3(CCC(=O)NCC3)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.